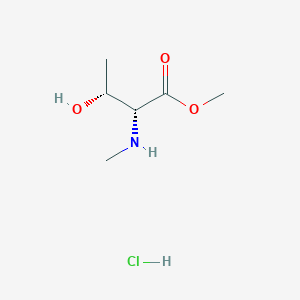

N-Me-D-Thr-OMe.HCl

Description

N-Me-D-Thr-OMe.HCl is a chemically modified amino acid derivative featuring:

- D-configuration: The stereochemistry at the alpha-carbon is in the non-natural D-form, which may confer resistance to enzymatic degradation.

- Methyl ester (OMe): The hydroxyl group on the threonine side chain is esterified to a methoxy group, increasing lipophilicity compared to the free hydroxyl form.

- Hydrochloride salt: Enhances solubility in polar solvents and stabilizes the compound for storage.

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5-;/m1./s1 |

InChI Key |

GSJUJOLNAGXODU-TYSVMGFPSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC)NC)O.Cl |

Canonical SMILES |

CC(C(C(=O)OC)NC)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-threonine methyl ester hydrochloride typically involves the protection of the amino group of threonine, followed by methylation and esterification. One common method involves the use of diboronic acid anhydride-catalyzed dehydrative amidation to produce N-protected serine- and threonine-derived Weinreb amides . The reaction conditions often include the use of coupling reagents such as EDCI, HBTU, HATU, CDI, and T3P .

Industrial Production Methods

Industrial production of N-Methyl-D-threonine methyl ester hydrochloride may involve large-scale liquid-phase peptide synthesis. This method is scalable and can produce the target compound with a high yield . The process typically includes deblocking and oxidative cyclization steps to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-threonine methyl ester hydrochloride undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve the use of strong acids to convert the hydroxyl group into a better leaving group.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-Methyl-D-threonine methyl ester hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a chiral building block for the synthesis of complex molecules and natural products . In medicinal chemistry, it is used in the development of peptide-based drugs and as a reference standard in pharmaceutical testing .

Mechanism of Action

The mechanism of action of N-Methyl-D-threonine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of threonine, it can participate in various biochemical processes, including protein synthesis and enzyme catalysis. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Critical Notes

- Data Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.

- Configuration Impact: D-amino acids (e.g., N-Me-D-Ala-OH·HCl) often enhance metabolic stability but may alter target binding .

- Ester Hydrolysis : The OMe group in this compound may hydrolyze in vivo, necessitating stability studies for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.